N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-14-6-4-12(5-7-14)18-21-15(11-26-18)8-9-20-17(23)13-2-1-3-16(10-13)22(24)25/h1-7,10-11H,8-9H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDMVJRQWIVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For example, 4-fluorophenacyl bromide can react with thiourea to form 2-(4-fluorophenyl)thiazole.
Alkylation: The thiazole derivative is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 3-nitrobenzoyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of 3-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to the biological activity of thiazole derivatives.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)thiazole: Lacks the ethylamine and nitrobenzamide moieties.
N-(2-(2-phenylthiazol-4-yl)ethyl)-3-nitrobenzamide: Similar structure but without the fluorine atom on the phenyl ring.
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide is unique due to the presence of the 4-fluorophenyl group, which can influence its biological activity and pharmacokinetic properties. The combination of the thiazole ring, ethylamine side chain, and nitrobenzamide moiety contributes to its distinct chemical and biological characteristics.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a nitro group, and a fluorophenyl moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Formula
Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific enzymes or receptors. For instance, thiazole derivatives are known to interact with acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .
Inhibition Studies
The compound's biological activity can be evaluated through various assays:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity, which is vital for developing treatments for cognitive disorders .
- Antitumor Activity : Thiazole derivatives have been linked to anticancer effects, possibly through the inhibition of tumor growth-related pathways. For example, certain thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and thiazole rings significantly affect the compound's potency. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Replacement of fluorine with isopropyl | 150-fold reduction in activity |
| Introduction of bulky aromatic groups | 20-fold decrease in potency |
These findings suggest that the size and electronic properties of substituents are critical for maintaining biological activity .
Case Study 1: Anticancer Activity
In a study evaluating various thiazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of thiazole derivatives. The study showed that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl resonance at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.08) .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for assessing planarity of the thiazole-benzamide system .
What in vitro models demonstrate its antimicrobial efficacy, and how do results compare across bacterial strains?
Q. Basic Research Focus
- MIC Assays : Against Bacillus subtilis, the compound shows an MIC of 16 µg/mL, outperforming derivatives with chloro- or methylphenyl substitutions (MICs: 32–64 µg/mL) .
- Gram-Positive Selectivity : Enhanced activity against Staphylococcus aureus (MIC: 32 µg/mL) vs. E. coli (MIC: 64 µg/mL), likely due to membrane permeability differences .
What mechanisms underlie its anticancer activity, and which signaling pathways are involved?
Q. Advanced Research Focus
- Apoptosis Induction : Caspase-3/7 activation in breast cancer cells (MCF-7) at IC₅₀ = 12.5 µM, confirmed via flow cytometry .
- Cell Cycle Arrest : G2/M phase blockade in lung cancer cells (A549) via downregulation of cyclin B1 and CDK1 .
- Pathway Inhibition : Suppresses PI3K/AKT/mTOR signaling, validated by Western blotting .
How do structural modifications impact biological activity and selectivity?
Q. Advanced Research Focus
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances membrane penetration, reducing MIC by 50% compared to chloro-substituted analogs .
- Nitro Position : 3-nitro substitution on benzamide improves DNA intercalation (Kd = 1.8 µM) vs. 4-nitro derivatives (Kd = 3.2 µM) .
- Thiazole-Ethyl Linker : Extending the alkyl chain reduces cytotoxicity (IC₅₀ increases from 12.5 µM to >50 µM), suggesting steric hindrance affects target binding .
What analytical strategies resolve discrepancies in biological activity data between studies?
Q. Advanced Research Focus
- Assay Variability : Differences in MIC values (e.g., B. subtilis MIC ranges: 16–32 µg/mL) may stem from broth microdilution vs. agar dilution methods .
- Cell Line Heterogeneity : MCF-7 vs. MDA-MB-231 breast cancer lines show divergent IC₅₀ values due to estrogen receptor status. Normalization to ATP-based viability assays (e.g., CellTiter-Glo®) improves reproducibility .
- Metabolic Interference : Nitroreductase activity in certain cell lines (e.g., HepG2) may artifactually enhance cytotoxicity; use of enzyme inhibitors (e.g., dicoumarol) controls for this .
What are the challenges in optimizing pharmacokinetic properties, and which in silico models are used?
Q. Advanced Research Focus
- ADMET Limitations : High logP (~3.5) predicts poor aqueous solubility, confirmed by shake-flask assays (aqueous solubility: <5 µg/mL) .
- Metabolic Stability : CYP3A4-mediated nitro-group reduction generates inactive metabolites; molecular docking (AutoDock Vina) identifies steric shielding strategies .
- In Silico Tools : SwissADME predicts BBB permeability (TPSA = 95 Ų), while ProtoX assesses off-target kinase interactions (e.g., weak inhibition of EGFR, IC₅₀ > 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
